4-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carbonyl]-6-methyl-1H-pyridin-2-one
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Overview
Description
4-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-carbonyl]-6-methyl-1H-pyridin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which often imparts interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-carbonyl]-6-methyl-1H-pyridin-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the spirocyclic core: This step might involve cyclization reactions using appropriate starting materials under controlled conditions.
Functional group modifications: Introduction of the dimethylamino and hydroxy groups through substitution or addition reactions.
Final assembly: Coupling the spirocyclic core with the pyridin-2-one moiety using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and continuous flow techniques.
Purification processes: Employing crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-carbonyl]-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Replacement of functional groups with other substituents using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a useful ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate due to its bioactive spirocyclic structure.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential development into therapeutic agents.
Mechanism of Action
The mechanism by which 4-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-carbonyl]-6-methyl-1H-pyridin-2-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other spirocyclic molecules with similar core structures.
Pyridin-2-one derivatives: Compounds with the pyridin-2-one moiety.
Uniqueness
The uniqueness of 4-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-carbonyl]-6-methyl-1H-pyridin-2-one lies in its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carbonyl]-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-14-12-15(13-18(26)23-14)21(28)25-10-8-22(9-11-25)17-7-5-4-6-16(17)19(20(22)27)24(2)3/h4-7,12-13,19-20,27H,8-11H2,1-3H3,(H,23,26)/t19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQKPAHJIVKFJL-UXHICEINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)N2CCC3(CC2)C(C(C4=CC=CC=C34)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1)C(=O)N2CCC3(CC2)[C@H]([C@@H](C4=CC=CC=C34)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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